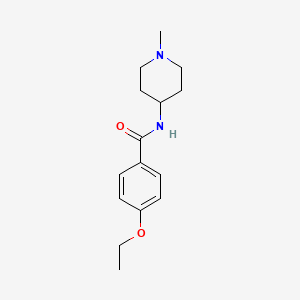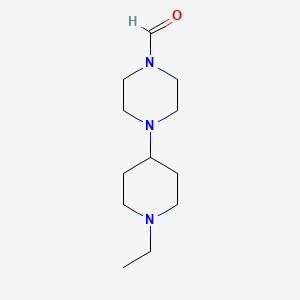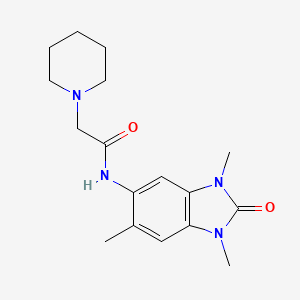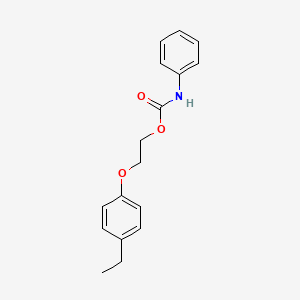![molecular formula C19H27ClN2O2 B5236826 N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)
N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a membrane-permeable peptide that is commonly used as a carrier molecule to deliver biologically active molecules, such as proteins, peptides, and nucleic acids, across cell membranes.
作用机制
The mechanism of N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery is not fully understood. However, it is believed that N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamides interact with cell membranes and induce membrane destabilization, leading to the uptake of the cargo molecule by the cell. N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamides have been shown to interact with a variety of cell membrane components, including lipids, glycosaminoglycans, and membrane proteins.
Biochemical and Physiological Effects:
This compound-mediated delivery has been shown to have a number of biochemical and physiological effects. For example, this compound-mediated delivery of siRNA has been shown to result in gene silencing in a variety of cell types. This compound-mediated delivery of proteins has been shown to result in increased protein expression in cells. This compound-mediated delivery of drugs has been shown to result in increased drug uptake and efficacy.
实验室实验的优点和局限性
The use of N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery has a number of advantages for lab experiments. This compound-mediated delivery is a simple and efficient method for delivering biologically active molecules across cell membranes. This compound-mediated delivery is also a non-toxic and non-immunogenic method for delivering biologically active molecules. However, there are also limitations to the use of this compound-mediated delivery. For example, this compound-mediated delivery can be variable and dependent on the cell type and experimental conditions. This compound-mediated delivery can also result in non-specific uptake of cargo molecules by cells.
未来方向
There are many future directions for the use of N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide-mediated delivery in scientific research. One future direction is the development of new N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamides with improved delivery efficiency and specificity. Another future direction is the development of new cargo molecules that can be delivered by N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamides. Additionally, there is a need for further research into the mechanism of this compound-mediated delivery and the factors that influence this compound-mediated delivery efficiency. Finally, there is a need for further research into the in vivo application of this compound-mediated delivery for therapeutic purposes.
合成方法
N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide can be synthesized by a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and native chemical ligation. The most commonly used method for this compound synthesis is solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support. The resulting peptide is then cleaved from the solid support and purified by high-performance liquid chromatography.
科学研究应用
N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide has been widely used in scientific research as a carrier molecule to deliver biologically active molecules across cell membranes. This compound-mediated delivery has been used to deliver a wide range of molecules, including proteins, peptides, nucleic acids, and small molecules. This compound-mediated delivery has been used in a variety of applications, including gene therapy, cancer therapy, and drug delivery.
属性
IUPAC Name |
N-(2-chlorophenyl)-3-[1-(oxan-4-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2/c20-17-3-1-2-4-18(17)21-19(23)6-5-15-7-11-22(12-8-15)16-9-13-24-14-10-16/h1-4,15-16H,5-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJZEWLEYWDPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)
![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5236750.png)
![1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5236794.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5236801.png)
![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![8a'-hydroxy-1'-(2-phenylethyl)hexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5236815.png)


![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)

![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)